Boc-3,5-difluoro-D-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

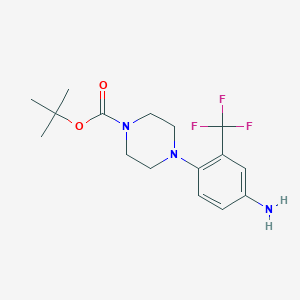

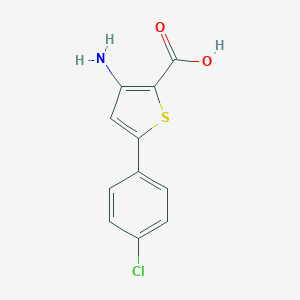

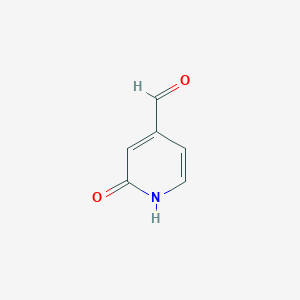

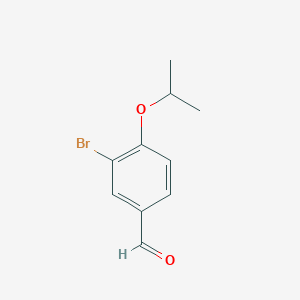

Boc-3,5-difluoro-D-phenylalanine is a chemical compound with the molecular formula C14H17F2NO4 and a molecular weight of 301.29 . It is also known by several synonyms, including Boc-D-Phe (3,5-DiF)-OH, ®-Boc-2-amino-3-(3,5-difluorophenyl)propionic acid, and BOC-D-3,5-DIFLUOROPHENYLALANINE .

Molecular Structure Analysis

The IUPAC name for Boc-3,5-difluoro-D-phenylalanine is (2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . The InChI and SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis

Boc-3,5-difluoro-D-phenylalanine is a solid substance with a melting point of 109-115 °C and a boiling point of 417.6 °C at 760 mmHg . It has a density of 1.270 g/cm3 .Wissenschaftliche Forschungsanwendungen

Application in Peptide Synthesis

Boc-protected amino acids are pivotal in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc group (tert-butoxycarbonyl) is a common amino-protecting group that can be removed under acidic conditions without affecting the peptide chain. This specificity is crucial for synthesizing peptides with high purity and complexity. While the literature provided does not specify Boc-3,5-difluoro-D-phenylalanine, the principles of Boc protection apply broadly across peptide chemistry for enhancing synthesis techniques, drug design, and development of therapeutic peptides.

Importance in Research and Development

In pharmaceutical research, the introduction of fluorine atoms into organic compounds, such as in Boc-3,5-difluoro-D-phenylalanine, can significantly alter the biological activity of molecules, affecting their metabolic stability, lipophilicity, and ability to interact with biological targets. Fluorinated amino acids are particularly interesting for drug development due to these properties, offering avenues for creating more effective and selective drugs.

References for Further Reading

While specific studies on Boc-3,5-difluoro-D-phenylalanine were not found, researchers interested in the synthesis, application, and implications of fluorinated amino acids and Boc-protected amino acids in scientific research may find the following references insightful:

Fabrication, Modification, and Application of Photocatalysts - Discusses the modification strategies to enhance photocatalytic performance, applicable in understanding the role of specific functional groups in chemical synthesis and applications (Ni et al., 2016).

A Review of Sensors and Biosensors for Amino Acids - Highlights the importance of amino acids in biosensor technology, relevant for appreciating the role of specific amino acids in biochemical detection systems (Dinu & Apetrei, 2022).

Eigenschaften

IUPAC Name |

(2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBNUDVCRKSYDG-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427321 |

Source

|

| Record name | Boc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,5-difluoro-D-phenylalanine | |

CAS RN |

205445-53-0 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)